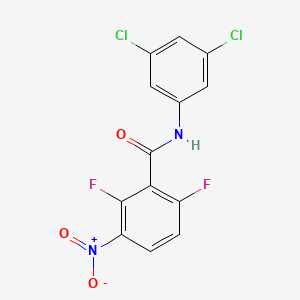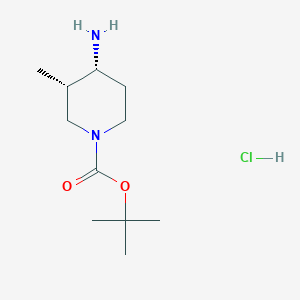
N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide" is not directly studied in the provided papers. However, similar compounds with nitrobenzamide structures have been synthesized and characterized, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, compounds with chloro and nitro substituents on the benzamide ring have been synthesized and their structures determined by X-ray diffraction, showing various molecular conformations and hydrogen bonding patterns .
Synthesis Analysis
The synthesis of related nitrobenzamide compounds typically involves multi-step reactions, starting with the appropriate benzamide precursors and introducing various substituents through nucleophilic substitution or other chemical transformations. For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide involved refluxing with thionyl chloride and treatment with 2-methyl benzoic acid . Similar synthetic strategies could be applied to synthesize "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide," albeit with the necessary adjustments to incorporate the specific fluoro and nitro substituents.
Molecular Structure Analysis
The molecular structures of nitrobenzamide derivatives are characterized by their crystalline forms, often stabilized by hydrogen bonding and other non-covalent interactions. For instance, the crystal structure of N-Cyclohexyl-2-nitrobenzamide was stabilized by N–H⋯O hydrogen bonds . The dihedral angles between aromatic rings and the orientation of nitro groups are also key features, as seen in the structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide . These structural analyses are crucial for understanding the reactivity and interaction potential of "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide."
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide compounds can be influenced by the presence of nitro groups, which can undergo reduction reactions. For example, the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction of its nitro groups . Such reactivity suggests that the nitro group in "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide" could also be a site for chemical transformations, potentially affecting its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives are closely related to their molecular structures. The presence of halogen substituents, such as chloro and fluoro groups, can influence the compound's lipophilicity, electronic properties, and intermolecular interactions. The crystal packing, hydrogen bonding, and pi-pi interactions observed in the structures of similar compounds provide valuable information on the solid-state properties and could inform the expected behavior of "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide" in various environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide has been synthesized and characterized in various studies. For instance, Saeed et al. (2010) synthesized a similar compound, N-(2,4-dichlorophenyl)-2-nitrobenzamide, providing insights into the structural and elemental composition of such compounds (Saeed et al., 2010).
Crystal Structure Analysis
- The crystal structure of related benzamide compounds has been extensively studied. The work by Saeed et al. (2010) on a structurally similar compound offers valuable information about the crystallographic aspects, such as the dihedral angles and spatial arrangement of the aromatic rings (Saeed et al., 2010).
Molecular Docking and Simulation Studies
- Benzamide derivatives, including those structurally related to N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide, have been subject to molecular docking and simulation studies. These studies, like the one by Thakral et al. (2020), investigate the potential biological activities of these compounds, offering insights into their interactions at a molecular level (Thakral et al., 2020).
Antibacterial and Antifungal Properties
- Some benzamide compounds have been evaluated for their antibacterial and antifungal properties. For example, Saeed et al. (2010) studied the antibacterial activity of nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, which suggests a potential avenue of research for N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide (Saeed et al., 2010).
Potential Anticancer Applications
- The compound has been considered for its potential use in anticancer applications. Studies like the one on HO-221, a structurally related compound, provide insights into the oral absorption and bioavailability challenges of such drugs, which are crucial for their development as anticancer agents (Kondo et al., 1993).
Anticonvulsant Properties
- Research has also been conducted on the anticonvulsant properties of similar nitrobenzamide compounds. The study by Bailleux et al. (1995) on 4-nitro-N-phenylbenzamides can provide a framework for understanding how N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide might behave in neurological contexts (Bailleux et al., 1995).
Antidiabetic Agent Exploration
- Benzamide derivatives have been explored for their potential as antidiabetic agents. Thakral et al. (2020) synthesized and studied a series of benzamide derivatives, which highlights the potential of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide in this area (Thakral et al., 2020).
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2N2O3/c14-6-3-7(15)5-8(4-6)18-13(20)11-9(16)1-2-10(12(11)17)19(21)22/h1-5H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOTVEYENNHNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)

![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)
![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)
![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2508729.png)



![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)
![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)